molecular formula C10H8BrNO2 B026504 5-(Bromoacetyl)-2-oxoindoline CAS No. 105316-98-1

5-(Bromoacetyl)-2-oxoindoline

Cat. No. B026504
Key on ui cas rn: 105316-98-1
M. Wt: 254.08 g/mol
InChI Key: WHLZVVMOQHTDAX-UHFFFAOYSA-N
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Patent
US04818755

Procedure details

A solution of bromoacetyl chloride (14.17 g) in methylene chloride (30 ml) is added dropwise to a stirred suspension of oxindole (6 g) and AlCl3 (13.31 g) in methylene chloride (200 ml). The reaction mixture is refluxed for 4 hours, cooled to RT, poured with stirring into an ice/water mixture, stirred for 30 minutes, filtered and washed with methylene chloride yielding the desired product as a solid which is recrystallized from isopropanol.
Quantity
14.17 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Cl)=[O:4].[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][C:7]1=[O:15].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][CH2:2][C:3]([C:11]1[CH:10]=[C:9]2[C:14](=[CH:13][CH:12]=1)[NH:6][C:7](=[O:15])[CH2:8]2)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
14.17 g
Type
reactant
Smiles
BrCC(=O)Cl
Name
Quantity
6 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
13.31 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methylene chloride yielding the desired product as a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC(=O)C=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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